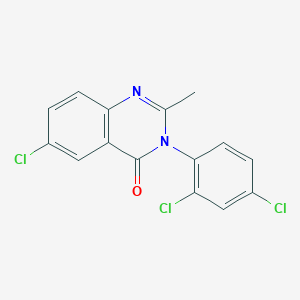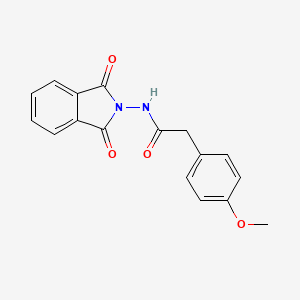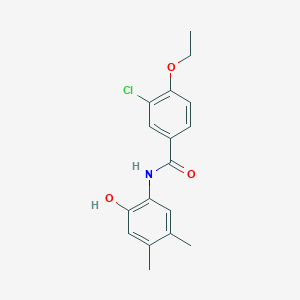
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CEHDB and is known for its unique chemical properties that make it suitable for various applications.
作用机制
The mechanism of action of CEHDB involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, CEHDB can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
CEHDB has been found to have various biochemical and physiological effects. Studies have shown that CEHDB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. CEHDB has also been found to inhibit the expression of various proteins involved in cancer cell growth and proliferation.
实验室实验的优点和局限性
One of the significant advantages of CEHDB is its ability to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. However, CEHDB has some limitations in lab experiments, such as its low solubility in water, which can make it challenging to administer in vivo.
List of
未来方向
1. Investigating the potential of CEHDB as a treatment for other diseases such as inflammatory bowel disease.
2. Developing more efficient synthesis methods for CEHDB to improve its availability for research purposes.
3. Studying the pharmacokinetics and pharmacodynamics of CEHDB to determine its efficacy and safety in humans.
4. Investigating the potential of CEHDB as a combination therapy with other anti-cancer drugs.
5. Developing CEHDB analogs with improved solubility and bioavailability for better in vivo administration.
Conclusion:
In conclusion, CEHDB is a promising chemical compound that has potential applications in the field of medicine. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential treatment for various diseases. Further research is needed to explore its full potential and develop more efficient methods for its synthesis and administration.
合成方法
The synthesis of CEHDB involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-hydroxy-4,5-dimethylbenzylamine in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide. The reaction results in the formation of CEHDB, which can be purified through recrystallization.
科学研究应用
CEHDB has been extensively studied for its potential applications in the field of medicine. One of the significant applications of CEHDB is in the treatment of cancer. Studies have shown that CEHDB can inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. CEHDB has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
属性
IUPAC Name |
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-4-22-16-6-5-12(9-13(16)18)17(21)19-14-7-10(2)11(3)8-15(14)20/h5-9,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIGJRICXOUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

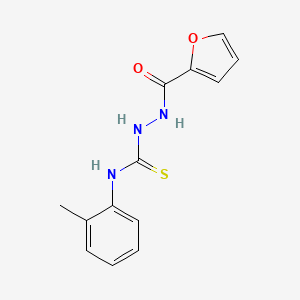
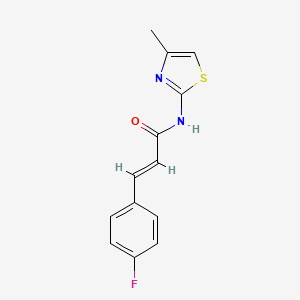

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5748059.png)
![2-[(4,5-dimethoxy-2-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5748061.png)
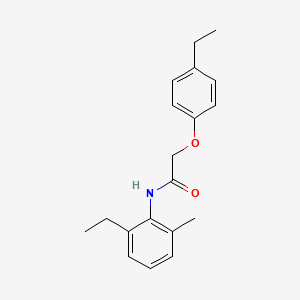
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
